CabazitaxelN-1

Taxane synthesis Process chemistry Intermediate comparison

Cabazitaxel N‑1 (CAS 1354900‑66‑5, molecular formula C₅₃H₆₃NO₁₅, MW ≈ 954 g·mol⁻¹) is a taxane‑based compound recognized as a process‑related impurity and protected synthetic precursor of the antineoplastic agent cabazitaxel [REFS‑1][REFS‑2]. It belongs to the taxane diterpenoid class and is derived semisynthetically from 10‑deacetylbaccatin III through a sequence of methylation, coupling, and protection steps [REFS‑2].

Molecular Formula C53H63NO15
Molecular Weight 954.1 g/mol
Cat. No. B12107206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxelN-1
Molecular FormulaC53H63NO15
Molecular Weight954.1 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC
InChIInChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3
InChIKeyJWINQNOFPOPSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabazitaxel N-1 (CAS 1354900‑66‑5) – Key Impurity Standard & Synthetic Intermediate for Cabazitaxel Analytical and Process Development Procurement


Cabazitaxel N‑1 (CAS 1354900‑66‑5, molecular formula C₅₃H₆₃NO₁₅, MW ≈ 954 g·mol⁻¹) is a taxane‑based compound recognized as a process‑related impurity and protected synthetic precursor of the antineoplastic agent cabazitaxel [REFS‑1][REFS‑2]. It belongs to the taxane diterpenoid class and is derived semisynthetically from 10‑deacetylbaccatin III through a sequence of methylation, coupling, and protection steps [REFS‑2]. Unlike the fully deprotected cabazitaxel drug substance, Cabazitaxel N‑1 retains an oxazolidine‑protected N‑terminus, making it chemically distinct and analytically separable from both cabazitaxel and other related substances [REFS‑1][REFS‑2].

Cabazitaxel N‑1 – Why Generic Substitution with Other Cabazitaxel Impurities or Intermediates Fails in Analytical and Process Settings


In analytical method validation, reference standard qualification, and process control strategies, cabazitaxel‑related substances cannot be interchanged generically because each impurity exhibits a unique retention time, distinct UV‑response factor, and specific stability/stress‑degradation behavior [REFS‑3]. Cabazitaxel N‑1, as the oxazolidine‑protected intermediate, is structurally larger and more hydrophobic than both cabazitaxel itself and many other process impurities (e.g., 7,10‑dimethoxy‑10‑deacetylbaccatin III, N‑formyl‑related substances) [REFS‑3][REFS‑4]. Using an incorrect impurity standard leads to misidentification, inaccurate quantitation, and failure to meet ICH Q3A/Q3B regulatory thresholds, directly affecting batch release and pharmacopoeial compliance [REFS‑3].

Cabazitaxel N‑1 Quantitative Differentiation Evidence – Analytical Selectivity, Process Yield, and Purity Specifications Relative to Closest Analogs


Synthetic Process Yield of Cabazitaxel N‑1 versus Alternative Protected Intermediates

The patent‑protected synthesis of Cabazitaxel N‑1 from carba‑intermediate 7,10‑dimethoxy‑10‑deacetylbaccatin III achieves a coupling yield of ≥90% under optimized conditions (NaH/DMAP catalyst, 8‑12:1 mass ratio) [REFS‑5]. This compares favorably with typical yields of 70–85% reported for analogous oxazolidine‑protected taxane intermediates using alternative coupling agents (e.g., EDC/HOBt) in the synthesis of docetaxel intermediates [REFS‑6]. The higher yield directly translates to reduced cost per gram and lower waste generation in kilogram‑scale manufacturing.

Taxane synthesis Process chemistry Intermediate comparison

HPLC Retention Property Differentiating Cabazitaxel N‑1 from Other Cabazitaxel Related Substances

In gradient RP‑HPLC methods validated for cabazitaxel impurity profiling (Sunfire C18 column, 0.05% formic acid / acetonitrile, 220 nm), the six related substances reported in the literature (CRS‑1 through CRS‑6) span a relative retention time (RRT) window of 0.4 to 1.8 relative to cabazitaxel [REFS‑7]. Cabazitaxel N‑1, with its bulky oxazolidine‑protected side chain (MW 954 vs. cabazitaxel MW 836), exhibits an RRT significantly greater than 1.8 under these conditions, placing it well outside the cluster of the six common process impurities [REFS‑7][REFS‑8]. This pronounced chromatographic shift, driven by the compound’s higher log P (estimated 5.8 vs. ≈3.5 for cabazitaxel), ensures baseline resolution from co‑eluting early impurities such as CRS‑2 (7,10‑dimethoxy‑10‑deacetylbaccatin III)[REFS‑7][REFS‑8].

RP‑HPLC Impurity profiling Relative retention time

Certified Purity Specification Relative to Uncertified Analog Impurities

Commercial lots of Cabazitaxel N‑1 offered by specialty intermediate suppliers carry a certified purity specification of ≥99% (HPLC) [REFS‑9], whereas many generic cabazitaxel impurity standards (e.g., Impurity A, Impurity 30) are supplied at 95–98% purity [REFS‑10]. The 1–4 percentage‑point purity gap is analytically significant: for a 0.10% impurity reporting threshold, a 95%‑pure standard can introduce up to 5% bias in quantitation, jeopardizing method accuracy near regulatory limits [REFS‑9][REFS‑10]. The higher baseline purity of Cabazitaxel N‑1 therefore reduces the need for purity‑corrective calculations and enhances concordance between laboratories.

Reference standard Purity Quality control

Cabazitaxel N‑1 Application Scenarios – Where Procurement of This Specific Impurity Standard Drives Maximum Value


Regulatory‑Grade HPLC Impurity Marker for Cabazitaxel Drug Substance and Drug Product Release Testing

In both USP/EP monograph‑guided and in‑house HPLC methods, Cabazitaxel N‑1 serves as a system suitability and identification marker distinct from the six common cabazitaxel‑related substances (CRS‑1 to CRS‑6) [REFS‑3]. Its pronounced retention time (RRT > 1.8) provides unambiguous peak assignment without interference from early‑eluting impurities, making it ideal for resolution solution preparation and method robustness testing [REFS‑7][REFS‑8].

Synthetic Process Development and Intermediate Procurement for Generic Cabazitaxel Manufacturing

The superior coupling yield (≥90%) documented in CN108003119B for the formation of Cabazitaxel N‑1 from 7,10‑dimethoxy‑10‑deacetylbaccatin III [REFS‑5] positions this specific intermediate as the cost‑effective choice for pharmaceutical process chemists optimizing cabazitaxel routes. The high yield, confirmed at kilogram scale, reduces per‑batch costs by 5–20% relative to lower‑yielding oxazolidine intermediate couplings [REFS‑6], directly impacting the economics of generic API production.

Stability‑Indicating Method Validation and Forced‑Degradation Profiling

Because Cabazitaxel N‑1 possesses a distinct stability profile (hydrolytic opening of the oxazolidine ring under acidic conditions yielding cabazitaxel [REFS‑2]), it is uniquely suited as a reference marker in forced‑degradation studies. Its presence and quantitation in stressed samples allow analytical laboratories to distinguish process‑related impurities from true degradation products, supporting the specificity section of ICH Q2(R1) method validation [REFS‑3].

High‑Purity Reference Standard for Inter‑Laboratory Harmonization and OOS Investigations

With a certified purity of ≥99% [REFS‑9], Cabazitaxel N‑1 reduces inter‑laboratory variability in impurity quantitation when used as a common external standard across multiple QC sites. The 1–4% purity advantage over alternative impurity standards [REFS‑10] translates to narrower confidence intervals in collaborative studies and more defensible OOS investigations at the 0.10% reporting threshold.

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